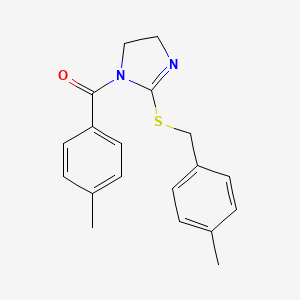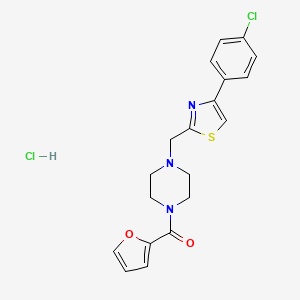
(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The analysis of chemical reactions involving this compound would require specific experimental data. Unfortunately, such data is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as solubility, stability, and reactivity. Unfortunately, specific physical and chemical properties for this compound were not found in the search results .Scientific Research Applications
Corrosion Inhibition
A significant application of derivatives of (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride is in the field of corrosion inhibition. Studies have shown that these compounds, particularly [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone (4-4-ABPFM) and [4-(4-aminophenyl) piperazin-1-yl) (furan-2-yl) methanone (4-4-APFM), exhibit notable inhibition of mild steel corrosion in acidic media. This inhibition efficiency can reach up to 80% for 4-4-ABPFM and 73% for 4-4-APFM, demonstrating their potential as effective corrosion inhibitors (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antidepressant and Antianxiety Activities
Another research area involves the pharmacological evaluation of novel derivatives. For instance, certain derivatives have been studied for their antidepressant and antianxiety activities. These compounds have shown efficacy in reducing immobility times in behavioral despair tests and exhibited significant antianxiety activity in animal models (Kumar et al., 2017).
Antimicrobial Activity
Compounds related to this compound have also been investigated for their antimicrobial properties. A study revealed moderate to good antimicrobial activity of synthesized derivatives, highlighting their potential application in developing new antimicrobial agents (Mhaske et al., 2014).
Anticancer and Antituberculosis Properties
Furthermore, these compounds have been explored for their anticancer and antituberculosis activities. Certain derivatives have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis properties, indicating their potential in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anti-Mycobacterial Chemotypes
The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the given compound, has been identified as promising anti-mycobacterial chemotypes. Some of these compounds have shown potent anti-tubercular activity in vitro, with low cytotoxicity, suggesting their potential as new anti-mycobacterial agents (Pancholia et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds target a variety of biological systems, so the specific target of “(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride” would depend on its exact structure and any modifications made to the thiazole ring.
Mode of Action
The mode of action of thiazole derivatives can vary widely, depending on their specific structures and targets . Some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives have been found to have antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely, depending on their specific structures. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazole derivatives can vary widely, depending on their specific structures and targets. Some thiazole derivatives have been found to have anti-inflammatory activity comparable to that of standard ibuprofen drug .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Thiazole itself is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
properties
IUPAC Name |
[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S.ClH/c20-15-5-3-14(4-6-15)16-13-26-18(21-16)12-22-7-9-23(10-8-22)19(24)17-2-1-11-25-17;/h1-6,11,13H,7-10,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJDWHFJJXYKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
![N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide](/img/structure/B2416653.png)
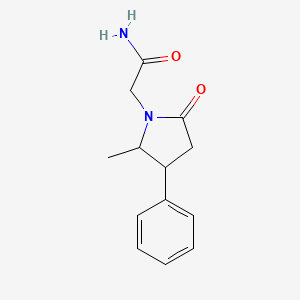
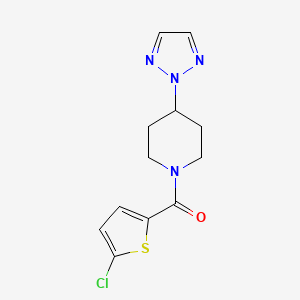
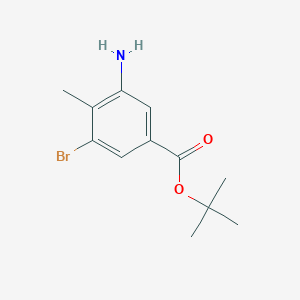
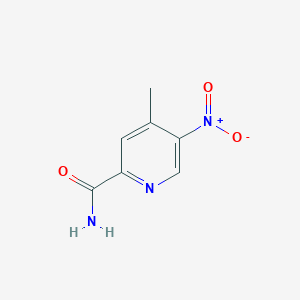

![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)
![4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2416669.png)

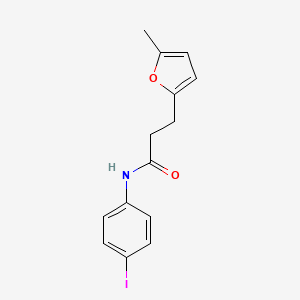
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)
